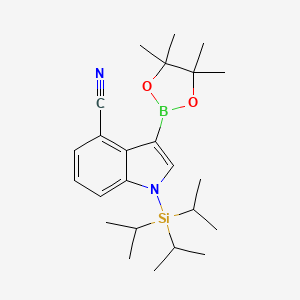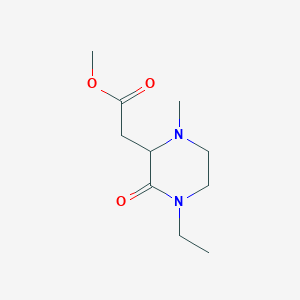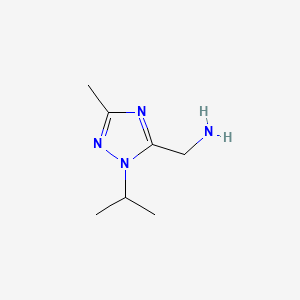![molecular formula C16H12Br2N2O4S B13933442 4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 532945-45-2](/img/structure/B13933442.png)
4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of dibromo and methoxy groups attached to a benzoyl moiety, which is further linked to a benzoic acid derivative through a carbamothioylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multi-step organic reactions. One common approach starts with the bromination of 2-methoxybenzoic acid to introduce the dibromo groups. This is followed by the formation of the benzoyl moiety through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the dibromo groups to less reactive moieties.
Substitution: The presence of bromine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated products.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid has found applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The dibromo and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-hydroxybenzoic acid
- 2-Hydroxy-3,5-dibromobenzoic acid
- 3,5-Dibromosalicylic acid
- 2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid
Uniqueness
4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
532945-45-2 |
|---|---|
Molecular Formula |
C16H12Br2N2O4S |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
4-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Br2N2O4S/c1-24-13-11(6-9(17)7-12(13)18)14(21)20-16(25)19-10-4-2-8(3-5-10)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) |
InChI Key |
DVJMCUUDAGHRQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)
![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)




![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)


